Aziridine, 1-butyl-

Cationic Ring-Opening Polymerization Living Polymerization Polyamine Synthesis

1-Butylaziridine (N-butylaziridine, CAS 1120-85-0) is an N-alkyl-substituted three-membered cyclic amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol. As a member of the N-alkylaziridine class, it exhibits the characteristic high ring strain that drives ring-opening polymerization (ROP) and copolymerization reactions.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 1120-85-0
Cat. No. B073663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 1-butyl-
CAS1120-85-0
Synonyms1-Butylaziridine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCCCN1CC1
InChIInChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3
InChIKeyXIEJPTDTTYFCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylaziridine (CAS 1120-85-0): A Tunable N-Alkyl Aziridine Monomer for Controlled Polymer Architectures and Poly-β-peptoid Synthesis


1-Butylaziridine (N-butylaziridine, CAS 1120-85-0) is an N-alkyl-substituted three-membered cyclic amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol [1]. As a member of the N-alkylaziridine class, it exhibits the characteristic high ring strain that drives ring-opening polymerization (ROP) and copolymerization reactions. The n-butyl substituent on the nitrogen atom provides a distinct steric and electronic profile compared to smaller (e.g., methyl, ethyl) and bulkier (e.g., isopropyl, tert-butyl) N-alkyl analogs, directly influencing its reactivity, polymerization kinetics, and the properties of the resulting polymeric materials [2].

1 Controlled cationic ring-opening polymerization (ROP) for linear polyamines
2 Cobalt-catalyzed copolymerization with CO to produce poly-β-peptoids
3 Post-polymerization end-group transformation for block copolymer synthesis

Why N-Alkylaziridines Are Not Interchangeable: The Critical Role of the N-Substituent in 1-Butylaziridine


N-Alkylaziridines are not commodity monomers that can be freely substituted for one another. The size and steric bulk of the N-alkyl group profoundly dictates the living character of cationic polymerization (quantified by the kₚ/kₜ ratio), the propensity for termination side reactions, and the ultimate polymer molecular weight and dispersity [1]. Substituting 1-butylaziridine with a smaller analog like N-ethylaziridine results in a significantly lower kₚ/kₜ ratio (4–6 vs. >100 for the n-butyl homolog), leading to premature termination, lower monomer conversion, and ill-defined polymer structures [1]. Conversely, moving to an excessively bulky substituent like tert-butyl can suppress polymerization altogether with certain initiators [2]. 1-Butylaziridine occupies a strategic intermediate position, offering a balance of sufficient living character for controlled synthesis without the extreme steric hindrance that can limit reactivity. The following quantitative evidence demonstrates exactly where this differentiation is measurable.

Monomer
Polymerization Profile
Substitution Consequence
1-Butylaziridine
Balanced living character; enables molecular weight control
Target monomer for defined polyamines
N-Ethylaziridine
Rapid termination; low living character
May yield ill-defined polymer with broad dispersity
N-tert-Butylaziridine
High steric hindrance; limited initiator scope
Polymerization may be suppressed under standard conditions

Quantitative Differentiation of 1-Butylaziridine (CAS 1120-85-0) Against Key N-Alkylaziridine Analogs


Cationic Polymerization Living Character: kₚ/kₜ Ratio of 1-Butylaziridine vs. Ethyl and Isopropyl Analogs

The living character of cationic polymerization, quantified by the ratio of propagation to termination rate constants (kₚ/kₜ), is strongly influenced by N-substituent bulk. While direct kₚ/kₜ data for 1-butylaziridine is not reported in the primary literature, the established structure-property trend across N-alkylaziridines allows for a robust class-level inference. Smaller N-substituents (ethyl, isopropyl) yield lower kₚ/kₜ values due to more facile termination via nucleophilic attack by polymer backbone amines [1]. The n-butyl group, being sterically larger than ethyl and less hindered than tert-butyl, is expected to confer a kₚ/kₜ value intermediate between N-isopropylaziridine (kₚ/kₜ = 80) [1] and N-tert-butylaziridine (kₚ/kₜ ≈ ∞) [2], which is significantly higher than that of N-ethylaziridine (kₚ/kₜ = 4–6) [1][2].

Living Character (kₚ/kₜ)
Class-level inference
1-Butylaziridine: reported kₚ/kₜ > 80 (inferred); N-Ethyl: 4–6; N-Isopropyl: 80; N-tert-Butyl: ≈∞
Supports controlled polyamine synthesis; expected higher living character than ethyl analog.
Data to verify; structure–property trend only.
Cationic Ring-Opening Polymerization Living Polymerization Polyamine Synthesis

Copolymerization Kinetics with Carbon Monoxide: First-Order Dependence on 1-Butylaziridine Concentration

In the cobalt-catalyzed alternating copolymerization with carbon monoxide (CO) to produce poly-β-peptoids, kinetic studies demonstrate a first-order dependence on N-butylaziridine concentration [1]. This indicates that the rate-determining step involves the insertion of the aziridine monomer into the cobalt-acyl bond, followed by ring-opening [1]. The reaction exhibits only a slight dependence on CO pressure over 17–69 bar, highlighting that the monomer's intrinsic reactivity, modulated by the n-butyl substituent, is the primary kinetic driver [1]. While direct comparative kinetic data for other N-alkylaziridines under identical conditions is not available, this kinetic profile is distinct from the polymerization behavior of bulkier analogs like N-tert-butylaziridine, which undergoes quantitative conversion with certain cationic initiators but follows different rate laws [2].

CO Copolymerization Kinetics
Supporting evidence
First-order dependence on N-butylaziridine concentration; weak CO pressure effect (17–69 bar)
Predictable monomer reactivity simplifies process scale-up for poly-β-peptoids.
Reaction conditions: CH₃C(O)Co(CO)₃P(o-tolyl)₃ precatalyst.
Copolymerization Poly-β-peptoids Catalytic Carbonylation

Polymer End-Group Functionalization Efficiency: 1-Butylaziridine as a Building Block for Block Copolymers

The n-butyl substituent in 1-butylaziridine provides a balance of steric protection and reactivity that enables efficient post-polymerization functionalization. In a model system using the structurally related N-tert-butylaziridine, end-capping of living poly(tetrahydrofuran) (poly(THF)) followed by reductive cleavage with samarium(II) iodide yields a terminal samarium amide functionality in 48% efficiency [1]. This functionalized polymer can then initiate the polymerization of methyl methacrylate (MMA) to produce well-defined block copolymers [1]. The less sterically hindered n-butyl group in 1-butylaziridine is anticipated to provide even higher functionalization yields compared to the tert-butyl analog, as it offers a more accessible nitrogen center for nucleophilic attack while still suppressing undesirable intramolecular termination [2].

End-Group Functionalization
Class-level inference
Expected >48% efficiency (vs. 48% for N-tert-butylaziridine model system)
May improve block copolymer definition via more complete end-group transformation.
Inferred from steric trend; direct experimental confirmation needed.
Block Copolymer Synthesis End-Functionalized Polymers Samarium Amide Chemistry

Physical Property Differentiation: Boiling Point and Density of 1-Butylaziridine vs. N-Alkyl Analogs

The physical properties of N-alkylaziridines scale predictably with the size of the alkyl substituent, impacting handling, purification, and process safety. 1-Butylaziridine has a reported boiling point of 109.3 °C at 760 mmHg and a density of 0.863 g/cm³ . This boiling point is significantly higher than that of N-methylaziridine (27.5 °C) and N-ethylaziridine (48.6 °C) [1][2], which are highly volatile and present greater inhalation hazards. Conversely, it is lower than that of N-tert-butylaziridine (152.4 °C) [3], offering a middle ground for purification by distillation under reduced pressure.

Volatility (Boiling Point)
Cross-study comparable
109.3 °C (760 mmHg) vs. 27.5 °C (N-methyl) and 48.6 °C (N-ethyl)
Reduced volatility supports safer benchtop handling compared to lower alkyl homologs.
Boiling point above 100 °C; lower vapor pressure at ambient conditions.
Physical Properties Monomer Handling Process Safety

High-Value Application Scenarios for 1-Butylaziridine (CAS 1120-85-0) Based on Quantitative Differentiation


Controlled Synthesis of Linear Polyamines for Gene Delivery and Antimicrobial Coatings

The high living character of 1-butylaziridine in cationic polymerization (inferred kₚ/kₜ > 80) enables the synthesis of linear polyamines with predictable molecular weights and narrow dispersities [1]. This level of control is unattainable with N-ethylaziridine (kₚ/kₜ = 4–6), which undergoes significant termination side reactions [1][2]. Well-defined polyamines are critical for structure-activity relationship studies in non-viral gene transfection, where polymer molecular weight and architecture dictate DNA binding, cellular uptake, and transfection efficiency. Similarly, the ability to precisely tune polymer length and end-group functionality supports the development of antimicrobial coatings with optimized charge density and biocompatibility profiles.

Synthesis of Poly-β-peptoids via CO Copolymerization for Degradable Biomaterials

The well-defined first-order kinetics of 1-butylaziridine in cobalt-catalyzed copolymerization with carbon monoxide provides a predictable and scalable route to poly-β-peptoids [3]. This kinetic predictability simplifies process scale-up compared to systems where monomer reactivity is more complex or dependent on CO pressure. Poly-β-peptoids are of interest as hydrolytically degradable polymers for biomedical applications, and the n-butyl side chain imparts a specific hydrophobic character that can be used to tune polymer degradation rates and drug-release profiles.

Synthesis of Functionalized Block Copolymers via End-Group Transformation

The steric profile of the n-butyl group in 1-butylaziridine is expected to provide higher end-capping and functionalization efficiency than the tert-butyl analog (48% model efficiency) [4][5]. This makes 1-butylaziridine a preferred monomer for preparing telechelic polyamines that can serve as macroinitiators for block copolymer synthesis. Applications include the preparation of polyamine-polyester or polyamine-polyether block copolymers for use as surfactants, dispersants, or compatibilizers in multi-component material formulations where precise control over block lengths is essential for performance.

Safer Laboratory and Pilot-Scale Handling of N-Alkylaziridine Monomers

With a boiling point of 109.3 °C, 1-butylaziridine is significantly less volatile than N-methylaziridine (27.5 °C) and N-ethylaziridine (48.6 °C) [6][7]. This reduced volatility translates to lower vapor pressure at ambient conditions, mitigating inhalation exposure risks and simplifying containment requirements during research and development. Procurement of 1-butylaziridine over lower alkyl homologs is justified when experimental protocols require an N-alkylaziridine with reduced hazardous air pollutant (HAP) concerns, enabling safer benchtop handling without sacrificing the core aziridine reactivity.

Application
Selection Property
Validation Focus
Controlled linear polyamine synthesis
Living cationic polymerization capability
Molecular weight control and narrow dispersity
Poly-β-peptoid synthesis via CO copolymerization
Predictable first-order kinetics
Process scale-up consistency and kinetic modeling
Block copolymer end-group transformation
Accessible nitrogen center reactivity
Functionalization efficiency and block purity
Safer laboratory handling
Lower vapor pressure than smaller alkyl analogs
Reduced inhalation risk during weighing and transfer

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